molecular formula C8H14N2O B15225478 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine

1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine

Cat. No.: B15225478
M. Wt: 154.21 g/mol
InChI Key: LRJUYSQASDMEIF-UHFFFAOYSA-N
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Description

1-(5-Isopropylisoxazol-4-yl)-N-methylmethanamine is a synthetic organic compound featuring an isoxazole ring substituted with an isopropyl group at position 5 and an N-methylmethanamine moiety at position 4. The isopropyl substituent enhances lipophilicity, while the methylamine group may facilitate hydrogen bonding, influencing pharmacokinetic behavior.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-methyl-1-(5-propan-2-yl-1,2-oxazol-4-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-10-11-8/h5-6,9H,4H2,1-3H3

InChI Key

LRJUYSQASDMEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NO1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles, including 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine, often involves large-scale cycloaddition reactions using readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural and predicted physicochemical properties of 1-(5-isopropylisoxazol-4-yl)-N-methylmethanamine with two analogs from literature:

Compound Name Molecular Formula Molecular Weight Substituents Ring Type Predicted logP Predicted Solubility
This compound C₈H₁₄N₂O 154.21 5-isopropyl, 4-CH₂NHCH₃ Isoxazole ~1.5 Moderate (polar)
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine C₁₂H₁₄N₂O 202.257 5-methyl, 3-phenyl, 4-CH₂NHCH₃ Isoxazole ~2.8 Low (hydrophobic phenyl)
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine C₁₁H₁₂FN₃ 205.23 5-(4-fluorophenyl), 4-CH₂NHCH₃ Pyrazole ~2.3 Low (aromatic fluorophenyl)
Key Observations:
  • Ring Heteroatoms : The isoxazole ring (O and N) differs from pyrazole (two N atoms), affecting electronic distribution and hydrogen-bonding capacity. Pyrazole’s dual nitrogen atoms may enhance polarity compared to isoxazole .
  • The phenyl group in significantly increases molecular weight and logP (2.8 vs. 1.5), reducing aqueous solubility. The 4-fluorophenyl substituent in introduces electronegativity, which may influence binding affinity in biological targets via halogen bonding .

Research Findings and Functional Implications

Isoxazole Derivatives (Target Compound vs. ):
  • Bioactivity: Isoxazole derivatives are known for kinase inhibition (e.g., COX-2). The phenyl group in may enhance binding to aromatic residues in enzyme active sites via π-π stacking, whereas the isopropyl group in the target compound could favor hydrophobic pockets .
  • Metabolic Stability : Branched alkyl chains (e.g., isopropyl) are less prone to oxidative metabolism than linear chains (e.g., methyl), suggesting improved half-life for the target compound.
Pyrazole Analogs ():
  • Solubility Challenges : Both and exhibit low solubility due to aromatic substituents, whereas the target compound’s isopropyl group may offer a better solubility-lipophilicity balance.

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